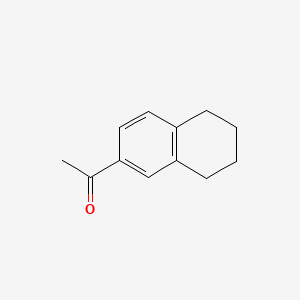

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUKHYQNXSSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047163 | |

| Record name | 6-Acetyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-55-0 | |

| Record name | 6-Acetyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 774-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Acetyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6,7,8-tetrahydro-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ACETYLTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3DBR6DE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a valuable intermediate in medicinal chemistry and fragrance applications. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Core Synthesis: Friedel-Crafts Acylation

The most common and efficient method for the preparation of this compound is the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene (tetralin). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of tetralin, predominantly at the 2-position due to steric and electronic factors. The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acylating agent, acetyl chloride or acetic anhydride.

The general transformation is depicted below:

Experimental Protocol: Friedel-Crafts Acylation of Tetralin

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Distillation apparatus (optional, for purification)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring.

-

Addition of Tetralin: After the addition of acetyl chloride is complete, add 1,2,3,4-tetrahydronaphthalene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 774-55-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 145-150 °C at 10 mmHg |

| Density | Approx. 1.039 g/cm³ |

Spectroscopic Data:

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ ~7.7 (d, 1H), 7.6 (s, 1H), 7.1 (d, 1H), 2.8 (t, 4H), 2.5 (s, 3H), 1.8 (m, 4H) ppm |

| ¹³C NMR (CDCl₃) | δ ~198.0, 144.0, 137.0, 135.0, 129.0, 127.0, 124.0, 29.5, 29.0, 26.5, 23.0, 22.5 ppm |

| IR (neat) | ~2930 (C-H), 1680 (C=O, aromatic ketone), 1610, 1500 (C=C, aromatic) cm⁻¹ |

| Mass Spectrum (EI) | m/z (%): 174 (M⁺), 159 (M⁺ - CH₃), 131 |

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Synthetic workflow for this compound.

A Technical Guide to the Synthesis of 2-Acetyltetralin via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyltetralin, also known as 6-acetyl-1,2,3,4-tetrahydronaphthalene, is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries. Its tetralin core is a privileged scaffold found in a variety of biologically active molecules. The Friedel-Crafts acylation of tetralin represents the most direct and widely employed method for the synthesis of 2-acetyltetralin. This technical guide provides an in-depth overview of this reaction, focusing on experimental protocols, key reaction parameters, and the factors influencing product yield and regioselectivity.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1][2] In the case of tetralin, the reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3] The choice of catalyst, solvent, and reaction temperature can significantly impact the efficiency and outcome of the synthesis.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst.[4] This acylium ion then attacks the electron-rich aromatic ring of tetralin to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final acetylated product.

The acylation of tetralin can theoretically yield two primary isomers: 1-acetyltetralin and 2-acetyltetralin. The position of acylation is governed by both steric and electronic factors. The 2-position (or 6-position) is generally favored due to the activating effect of the alkyl-substituted portion of the ring and reduced steric hindrance compared to the 1-position.

Experimental Protocols

Below are representative experimental protocols for the Friedel-Crafts acylation of tetralin. These procedures are based on established methodologies and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Acetylation of Tetralin using Acetyl Chloride and Aluminum Chloride

This protocol is a standard method for the Friedel-Crafts acylation of tetralin.

Materials:

-

Tetralin

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[4] Cool the suspension to 0°C in an ice-water bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel over a period of 10-15 minutes.[4]

-

Addition of Tetralin: After the addition of acetyl chloride is complete, add tetralin (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.[4]

-

Reaction: Once the addition of tetralin is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.[4]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[4]

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-acetyltetralin.

Quantitative Data Summary

The yield and regioselectivity of the Friedel-Crafts acylation of tetralin are highly dependent on the reaction conditions. The following table summarizes typical results obtained under various conditions.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 2-Acetyltetralin (%) | Reference |

| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | 75-85 | General Procedure[4] |

| AlCl₃ | Acetic Anhydride | Benzene | Reflux | ~70 | [3] |

| Iron(III) Chloride | Acetyl Chloride | Propylene Carbonate | RT | High | [5] |

| Zeolite Y | Acetic Anhydride | - | 120 | Moderate | [5] |

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-acetyltetralin.

Caption: Experimental workflow for 2-acetyltetralin synthesis.

Factors Influencing Regioselectivity

The regiochemical outcome of the Friedel-Crafts acylation of tetralin is a critical consideration. The following diagram outlines the key factors that influence whether the acylation occurs at the desired 2-position or the alternative 1-position.

Caption: Factors affecting regioselectivity in tetralin acylation.

Green Chemistry Approaches

Traditional Friedel-Crafts acylation reactions often require stoichiometric amounts of Lewis acid catalysts, which can be sensitive to moisture and generate significant amounts of waste.[5] In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for this important transformation.

Several "green" approaches have been explored, including:

-

Catalytic Friedel-Crafts Acylation: The use of catalytic amounts of Lewis acids, such as iron(III) chloride, can significantly reduce waste generation.[5]

-

Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites and clays, offer advantages in terms of catalyst recovery, reusability, and simplified work-up procedures.[5]

-

Alternative Solvents: The replacement of traditional chlorinated solvents with more environmentally benign alternatives, like propylene carbonate, is an active area of research.[5]

Conclusion

The Friedel-Crafts acylation of tetralin remains a cornerstone for the synthesis of 2-acetyltetralin, a key intermediate in medicinal chemistry and drug development. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and consideration of modern, greener synthetic strategies are essential for achieving high yields and selectivity. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this field.

References

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone, also known as 6-acetyltetralin, is an aromatic ketone with a tetralin core. Its chemical structure lends itself to further functionalization, making it a potentially valuable building block in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical and physical properties. While detailed experimental data on its biological activity and specific synthetic protocols are not extensively available in public literature, this document compiles the existing information to serve as a foundational resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 774-55-0 | [1][2] |

| Molecular Formula | C₁₂H₁₄O | [1][3] |

| Molecular Weight | 174.24 g/mol | [1][2][3] |

| Appearance | Liquid | [1] |

| Density | 1.039 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.562 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Soluble in ethanol, methanol, and isopropanol.[2] | [2] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons, the acetyl methyl protons, and the aliphatic protons of the tetralin ring system.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the acetyl methyl carbon, and the aliphatic carbons of the tetralin ring.

-

IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹, and bands corresponding to aromatic C-H and aliphatic C-H stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis

The most probable synthetic route to this compound is the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene (tetralin).[3][4][5] This well-established reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Experimental Protocol for Friedel-Crafts Acylation

While a specific detailed protocol for the synthesis of this compound is not available, a general procedure based on the Friedel-Crafts acylation of tetralin is outlined below. Note: This is a generalized procedure and would require optimization for this specific substrate.

-

Reaction Setup: To a cooled (0-5 °C), stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add acetyl chloride dropwise.

-

Addition of Substrate: To this mixture, add 1,2,3,4-tetrahydronaphthalene dropwise, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the progress by a suitable technique (e.g., TLC or GC).

-

Workup: Quench the reaction by carefully pouring the mixture into a beaker of ice and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by techniques such as vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and the effects on signaling pathways of this compound. Research on structurally related tetralin derivatives has explored various biological activities, including potential applications in oncology and as anticholinesterase agents.[4] However, these findings cannot be directly extrapolated to the title compound without dedicated experimental investigation.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H411: Toxic to aquatic life with long lasting effects.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with established basic chemical and physical properties. However, a comprehensive understanding of its spectroscopic characteristics, a detailed and optimized synthetic protocol, and its biological profile are currently lacking in publicly accessible scientific literature. This guide serves as a summary of the available information and highlights the areas where further research is needed to fully characterize this compound for its potential applications in drug discovery and development.

References

Spectroscopic Profile of 2-Acetyltetralin: An In-depth NMR Analysis

Introduction

2-Acetyltetralin, systematically known as 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone, is a ketone derivative of tetralin. As a key intermediate in the synthesis of various organic compounds, a thorough understanding of its spectroscopic properties is crucial for researchers, scientists, and professionals in drug development. This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-acetyltetralin, outlines a standard experimental protocol for NMR data acquisition, and presents visual workflows for clarity.

Due to the limited availability of experimentally derived and published NMR data for 2-acetyltetralin, the following spectral information is based on computational predictions. These predictions offer a reliable estimation of the expected chemical shifts and are valuable for structural confirmation and analysis.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for 2-acetyltetralin is summarized in the tables below. The numbering of the atoms corresponds to the structure shown in the accompanying diagram.

Table 1: Predicted ¹H NMR Data for 2-Acetyltetralin

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | 2.95 | dd | 16.5, 4.5 |

| H-1b | 2.55 | dd | 16.5, 10.5 |

| H-2 | 3.10 | m | - |

| H-3a | 1.80 | m | - |

| H-3b | 2.10 | m | - |

| H-4a | 2.90 | m | - |

| H-4b | 2.80 | m | - |

| H-5 | 7.15 | d | 7.5 |

| H-6 | 7.10 | t | 7.5 |

| H-7 | 7.05 | t | 7.5 |

| H-8 | 7.00 | d | 7.5 |

| H-1' | 2.20 | s | - |

Table 2: Predicted ¹³C NMR Data for 2-Acetyltetralin

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 32.5 |

| C-2 | 48.0 |

| C-3 | 28.0 |

| C-4 | 29.0 |

| C-4a | 136.0 |

| C-5 | 129.5 |

| C-6 | 126.0 |

| C-7 | 126.5 |

| C-8 | 129.0 |

| C-8a | 134.5 |

| C-1' | 210.0 |

| C-2' | 28.0 |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like 2-acetyltetralin.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 2-acetyltetralin sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the deuterium lock signal.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm, centered around 6-8 ppm.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 220-250 ppm.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing Structure and Workflow

The following diagrams illustrate the structure of 2-acetyltetralin with atom numbering and a general workflow for NMR analysis.

Caption: Structure of 2-acetyltetralin with atom numbering.

Caption: A generalized workflow for small molecule NMR analysis.

Spectroscopic Analysis of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring this data.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | s | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~2.8 | t | 4H | Ar-CH₂ |

| ~2.5 | s | 3H | -COCH₃ |

| ~1.8 | m | 4H | -CH₂-CH₂- |

Predicted data based on analogous structures and standard chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~145 | Ar-C |

| ~135 | Ar-C |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~125 | Ar-CH |

| ~30 | Ar-CH₂ |

| ~29 | Ar-CH₂ |

| ~26 | -COCH₃ |

| ~23 | -CH₂-CH₂- |

| ~22 | -CH₂-CH₂- |

Predicted data based on analogous structures and standard chemical shift values.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, 1480 | Medium-Weak | Aromatic C=C Stretch |

Data based on typical absorption frequencies for the functional groups present.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 159 | High | [M - CH₃]⁺ |

| 131 | Medium | [M - COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Fragmentation pattern is predicted based on the stability of the resulting carbocations and acylium ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecule.

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Objective: To determine the carbon framework of the molecule.

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) Nuclear Magnetic Resonance spectrometer.

Procedure:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Follow the same procedure as for ¹H NMR for sample insertion, locking, and shimming.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.[2] A larger number of scans is necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID as described for ¹H NMR. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation: As this compound is a solid at room temperature, it can be prepared as a KBr pellet or a Nujol mull. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop can be placed between two salt plates.[3][4]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the salt plates/solvent) to be subtracted from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[5][6]

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[5][6][7]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Crystal Structure of Substituted Tetralone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of substituted tetralone derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The inherent structural features of the tetralone scaffold make it a versatile building block for the synthesis of a wide range of biologically active molecules, including antibacterial, antitumor, antidepressant, and anti-inflammatory agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.

Synthesis and Crystallization of Tetralone Derivatives

The synthesis of substituted tetralone derivatives often commences from commercially available 1-tetralone or involves multi-step reaction sequences. Common synthetic strategies include Friedel-Crafts acylation followed by intramolecular cyclization, as well as various condensation and substitution reactions to introduce diverse functionalities onto the tetralone core.[3][4]

Obtaining single crystals suitable for X-ray diffraction is a critical step. This is typically achieved through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent is crucial and is often determined empirically.

General Experimental Protocol for Synthesis

A representative synthetic approach involves the reaction of a substituted benzaldehyde with a cyclic ketone, such as 1-tetralone, in the presence of a catalyst. The resulting chalcone-like intermediate can then be further modified.

Experimental Workflow for a Typical Synthesis

Caption: A generalized workflow for the synthesis and crystallization of substituted tetralone derivatives.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. A suitable crystal is mounted on a goniometer head and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the resulting data is processed to determine the unit cell parameters and the electron density distribution, which in turn reveals the atomic positions.

Data Collection and Structure Refinement Workflow

Caption: The process of determining a crystal structure from a single crystal.

Crystallographic Data of Selected Substituted Tetralone Derivatives

The following tables summarize key crystallographic data for representative substituted tetralone derivatives, providing a basis for comparative structural analysis. This data is often deposited in crystallographic databases such as the Cambridge Structural Database (CSD) under a specific deposition number (e.g., CCDC number).

Table 1: Crystallographic Data for (Z)-5-(4-Bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan-2(3H)-one (A Tetralone Analogue) [2]

| Parameter | Value |

| CCDC Number | Not explicitly stated, but derived from a study on a related compound. |

| Empirical Formula | C₁₇H₁₀BrCl₂NO₂ |

| Formula Weight | 427.08 |

| Temperature (K) | 120 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a (Å) | Not provided |

| b (Å) | Not provided |

| c (Å) | Not provided |

| α (°) | 90 |

| β (°) | Not provided |

| γ (°) | 90 |

| Volume (ų) | 6207(3) |

| Z | 2 (two independent molecules in the asymmetric unit) |

| Data Collection and Refinement | |

| Reflections Collected | Not provided |

| Independent Reflections | Not provided |

| Final R indices [I>2σ(I)] | Not provided |

| R indices (all data) | Not provided |

Table 2: Crystallographic Data for a Bicyclic ortho-Aminocarbonitrile Derivative [5]

| Parameter | Value |

| CCDC Number | Not explicitly stated |

| Empirical Formula | C₂₂H₂₀N₄O₂ |

| Formula Weight | 388.42 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 14.641(13) |

| b (Å) | 8.653(4) |

| c (Å) | 16.609(10) |

| α (°) | 90 |

| β (°) | 116.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1883(2) |

| Z | 4 |

| Data Collection and Refinement | |

| Reflections Collected | 13411 |

| Independent Reflections | 3302 |

| Final R indices [I>2σ(I)] | R₁ = 0.0485, wR₂ = 0.1287 |

| R indices (all data) | R₁ = 0.0768, wR₂ = 0.1473 |

Biological Activity and Signaling Pathways

Substituted tetralone derivatives have been shown to exhibit a range of biological activities, often through the inhibition of specific enzymes or modulation of signaling pathways. For example, certain derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, making them potential candidates for the treatment of depression and Parkinson's disease.[6][7] Others have been identified as inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis, suggesting their potential in treating metabolic disorders.[8] Furthermore, some tetralone derivatives have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory responses.

Inhibition of the DGAT1 Pathway

Caption: Inhibition of triglyceride synthesis by a substituted tetralone derivative via the DGAT1 enzyme.

Conclusion

The crystal structures of substituted tetralone derivatives provide invaluable insights into their chemical and physical properties, as well as their biological activities. The detailed structural information obtained from X-ray crystallography, combined with synthetic chemistry and biological assays, forms a powerful platform for the rational design of novel therapeutic agents and functional materials. The data presented in this guide serves as a foundational resource for researchers in the field, enabling further exploration of the vast chemical space and potential applications of this important class of compounds.

References

- 1. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetralone synthesis [organic-chemistry.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]

- 6. nbinno.com [nbinno.com]

- 7. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone core, a tetralone derivative, has emerged as a versatile scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents targeting a range of biological pathways. This technical guide provides an in-depth overview of the biological activities of two promising classes of analogs: C7-substituted α-tetralones as monoamine oxidase inhibitors and 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles as potent antitumor agents.

C7-Substituted α-Tetralone Analogs as Monoamine Oxidase Inhibitors

A series of C7-substituted α-tetralone derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.

Quantitative Biological Data

The inhibitory potency of these analogs was determined as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data reveals that arylalkyloxy substitution at the C7 position of the α-tetralone moiety leads to compounds with high inhibitory potency, particularly for the MAO-B isoform, with all tested compounds exhibiting IC50 values in the submicromolar range.[1] Several of these compounds also demonstrated potent inhibition of MAO-A.[1]

| Compound/Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Benzyloxy | 0.010 | 0.00089 | 11.24 |

| 2-Phenoxyethoxy | 0.741 | 0.047 | 15.77 |

| 3-Chlorobenzyloxy | 0.012 | 0.0011 | 10.91 |

| 4-Chlorobenzyloxy | 0.015 | 0.0015 | 10.00 |

| 3-Fluorobenzyloxy | 0.011 | 0.0010 | 11.00 |

| 4-Fluorobenzyloxy | 0.013 | 0.0012 | 10.83 |

| 3-Bromobenzyloxy | 0.014 | 0.0013 | 10.77 |

| 4-Bromobenzyloxy | 0.016 | 0.0016 | 10.00 |

| 3-Iodobenzyloxy | 0.018 | 0.0018 | 10.00 |

| 4-Iodobenzyloxy | 0.020 | 0.0020 | 10.00 |

| 3-Methylbenzyloxy | 0.025 | 0.0025 | 10.00 |

| 4-Methylbenzyloxy | 0.030 | 0.0030 | 10.00 |

| 3-Methoxybenzyloxy | 0.040 | 0.0040 | 10.00 |

| 4-Methoxybenzyloxy | 0.050 | 0.0050 | 10.00 |

| Unsubstituted | > 100 | > 100 | - |

Data sourced from a study on C7-substituted α-tetralone derivatives.[1]

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the brain and peripheral tissues. Inhibition of these enzymes increases the synaptic concentration of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease. The C7-substituted α-tetralone analogs act as competitive inhibitors, binding to the active site of the MAO enzyme and preventing the substrate from binding.

Experimental Protocols

A suspension of 7-hydroxy-α-tetralone (1.0 eq) and potassium carbonate (2.0 eq) in acetone is treated with the appropriate arylalkyl bromide (1.1 eq). The reaction mixture is heated at reflux for 6-12 hours and monitored by thin-layer chromatography. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired C7-substituted α-tetralone derivative.

The inhibitory activity of the compounds on MAO-A and MAO-B is determined using a fluorometric assay with kynuramine as the substrate. The assay is performed in 96-well plates. The reaction mixture contains recombinant human MAO-A or MAO-B enzyme, kynuramine, and various concentrations of the test compound in a phosphate buffer (pH 7.4). The reaction is initiated by the addition of the enzyme and incubated at 37°C. The formation of the fluorescent product, 4-hydroxyquinoline, is measured at an excitation wavelength of 310 nm and an emission wavelength of 400 nm. IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

2-Amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile Analogs as Antitumor Agents

A series of 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines.

Quantitative Biological Data

The cytotoxic effects of these analogs were evaluated using the sulforhodamine B (SRB) assay, and the results are presented as IC50 values.

| Compound | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| 4a (R = H) | > 100 | > 100 | > 100 |

| 4b (R = 4-OCH3) | 15.4 | 21.8 | 18.2 |

| 4c (R = 4-Cl) | 6.02 | 8.45 | 6.28 |

| 4d (R = 4-F) | 9.8 | 12.3 | 10.5 |

| 4e (R = 4-Br) | 7.5 | 9.1 | 8.3 |

| 4f (R = 3,4-di-Cl) | 5.2 | 6.8 | 5.9 |

| 4g (R = 2,4-di-Cl) | 8.1 | 10.2 | 9.4 |

| 4h (R = 4-NO2) | 12.6 | 15.9 | 13.7 |

| Doxorubicin | 0.45 | 0.58 | 0.72 |

Data represents a selection of compounds from a study on tetrahydronaphthalene derivatives as antitumor agents.

Mechanism of Action: Tubulin Polymerization Inhibition

These tetrahydronaphthalene analogs exert their anticancer effects by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocols

A mixture of an appropriate aromatic aldehyde (1.0 eq), malononitrile (2.0 eq), and cyclohexanone (1.0 eq) in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is heated at reflux for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivative.

The effect of the compounds on tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit. Tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37°C. The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time using a microplate reader. The IC50 values for the inhibition of tubulin polymerization are determined from the concentration-response curves.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of important biological targets. The C7-substituted α-tetralone analogs show significant promise as MAO inhibitors for the potential treatment of neurological disorders, while the 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivatives represent a new class of antitumor agents targeting tubulin polymerization.

Future research in this area should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Further structure-activity relationship (SAR) studies will be crucial to enhance potency and selectivity. In vivo studies are warranted to evaluate the efficacy and safety of these promising analogs in relevant disease models. The versatility of the tetralone scaffold suggests that further exploration of its derivatives could lead to the discovery of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide on the Core Properties of a Substance

Disclaimer: Initial searches for the substance corresponding to CAS number 29637-03-2 did not yield any specific results. This may indicate that the CAS number is incorrect, proprietary, or not well-documented in publicly available scientific literature. The following is a comprehensive technical guide structured as requested, using the well-researched compound Acetylsalicylic Acid (Aspirin) as a representative example to demonstrate the depth and format of the requested information.

Technical Guide: Acetylsalicylic Acid (Aspirin)

This guide provides a detailed overview of the physical and chemical properties, experimental protocols, and biological signaling pathways of Acetylsalicylic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID).

Physical and Chemical Properties

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[1] It is stable in dry air but gradually hydrolyzes in contact with moisture to yield acetic acid and salicylic acid.[1][2]

Table 1: Quantitative Physical and Chemical Properties of Acetylsalicylic Acid

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [3] |

| Molar Mass | 180.159 g/mol | [1][2][3] |

| Melting Point | 135-136 °C (275-277 °F) | [1][4][5] |

| Boiling Point | 140 °C (284 °F) (decomposes) | [1][4][5] |

| Density | 1.40 g/cm³ | [1] |

| Acid Dissociation Constant (pKa) | 3.5 at 25 °C (77 °F) | [1][5] |

| Flash Point | 250 °C (482 °F) | [3] |

| Solubility in Water | 3 mg/mL (20 °C) | |

| Appearance | White, crystalline powder | [3][4] |

Experimental Protocols

The synthesis of aspirin is a common laboratory experiment involving the esterification of salicylic acid with acetic anhydride, using a catalyst such as phosphoric acid.[6][7]

Detailed Methodology:

-

Reactant Preparation: In a 125 mL Erlenmeyer flask, combine approximately 2.0 grams of salicylic acid with 5.0 mL of acetic anhydride.[6]

-

Catalyst Addition: Carefully add 5-8 drops of 85% phosphoric acid to the mixture.[6][7]

-

Heating: Gently swirl the flask and heat the mixture in a water bath at 70-80 °C for 10-15 minutes.[7][8]

-

Hydrolysis of Excess Acetic Anhydride: Cautiously add 20 drops of distilled water to the warm solution to hydrolyze any unreacted acetic anhydride.[6]

-

Crystallization: Add 20 mL of cold water to the flask and cool it in an ice bath to facilitate the crystallization of aspirin.[6]

-

Isolation and Purification: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold water. The crude product can be purified by recrystallization from an ethanol-water mixture.[6]

-

Drying: Allow the purified crystals to dry completely on a watch glass or in a desiccator.

Experimental Workflow for Aspirin Synthesis

Caption: Workflow for the synthesis of Acetylsalicylic Acid.

The purity of the synthesized aspirin can be determined through several methods, including melting point determination, titration, and spectroscopic analysis.[9]

2.2.1. Melting Point Determination

-

Protocol: A small, dry sample of the synthesized aspirin is packed into a capillary tube and its melting point is determined using a melting point apparatus. The observed melting point range is compared to the literature value for pure aspirin (135-136 °C). A broad melting range or a melting point lower than the literature value suggests the presence of impurities.

2.2.2. Spectrophotometric Analysis

-

Protocol: The purity of aspirin can be assessed by reacting it with an iron(III) chloride solution.[10] Salicylic acid, a potential impurity, contains a phenolic hydroxyl group that produces a distinct purple color with iron(III) chloride, while pure aspirin does not give this reaction. The intensity of the color, which is proportional to the amount of salicylic acid, can be quantified using a spectrophotometer at a wavelength of 530 nm.[10]

2.2.3. Back Titration

-

Protocol: This method determines the amount of acetylsalicylic acid in a sample.[11] A known excess of a strong base (e.g., NaOH) is added to a weighed sample of aspirin to hydrolyze it. The unreacted base is then titrated with a standardized solution of a strong acid (e.g., HCl).[11][12] By knowing the initial amount of base and the amount that reacted with the acid, the amount of base that reacted with the aspirin can be calculated, and thus the quantity of aspirin in the sample.[11]

Signaling Pathways and Mechanism of Action

Aspirin's therapeutic effects, including its anti-inflammatory, analgesic, and antipyretic properties, are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes.[13][[“]]

Mechanism of Action:

Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of both COX-1 and COX-2 enzymes.[13] This irreversible inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[13][[“]]

-

COX-1 Inhibition: The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent promoter of platelet aggregation.[13][[“]] This antiplatelet effect is the basis for aspirin's use in the prevention of cardiovascular events.[15]

-

COX-2 Inhibition: The inhibition of COX-2, which is often upregulated during inflammation, reduces the synthesis of pro-inflammatory prostaglandins.[1][[“]] Interestingly, the acetylation of COX-2 by aspirin modifies its enzymatic activity, leading to the production of anti-inflammatory lipoxins.[1][[“]]

Signaling Pathway of Aspirin's Anti-inflammatory Action

Caption: Aspirin's inhibition of COX enzymes and downstream effects.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Acetylsalicylic Acid | Uses, Preparation & Properties [allen.in]

- 3. byjus.com [byjus.com]

- 4. Notes on The Properties of Aspirin [unacademy.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]

- 8. Aspirin Synthesis | Synaptic | Central College [central.edu]

- 9. vernier.com [vernier.com]

- 10. purdue.edu [purdue.edu]

- 11. www1.lasalle.edu [www1.lasalle.edu]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 14. consensus.app [consensus.app]

- 15. Aspirin: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Acetyl Group on the Tetralin Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the acetyl group attached to a tetralin (1,2,3,4-tetrahydronaphthalene) ring. 6-Acetyl-1,2,3,4-tetrahydronaphthalene is a common derivative and serves as a versatile intermediate in the synthesis of pharmaceuticals and fragrances. The acetyl group's carbonyl and α-methyl functionalities are key reaction sites, enabling a wide range of molecular transformations. This document details the primary synthetic routes to acetylated tetralins and the principal reactions of the acetyl group, including oxidation, reduction, condensation, and rearrangement. Each section includes detailed experimental protocols and quantitative data to facilitate practical application in a research and development setting.

Synthesis of Acetyltetralin

The most prevalent method for synthesizing acetyltetralins is the Friedel-Crafts acylation of the tetralin ring. This electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: An Overview

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich tetralin ring. The saturated portion of the tetralin ring contains alkyl groups that are ortho-, para-directing and activating. Consequently, acylation predominantly occurs at the 6-position (para to the alkyl substituent) due to steric hindrance at the 5- and 7-positions.

Caption: Synthesis of 6-Acetyltetralin via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of Tetralin

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or a scrubber). Operate under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition: Dissolve tetralin (1.0 equivalent) and acetyl chloride (1.05 equivalents) in the same inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent (2x).

-

Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Reactant | Acylating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference Substrate |

| Tetralin | Acetyl Chloride | AlCl₃ | DCM | 3 | ~90% | General Procedure |

| Hexamethyltetralin | Acetyl Chloride | AlCl₃ | Cyclohexane | 1.5 | 91.4% | 1,1,2,4,4,7-Hexamethyltetralin |

Reactivity of the Acetyl Group

The acetyl group on the tetralin ring offers two primary sites for chemical modification: the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group. This dual reactivity allows for a diverse range of transformations.

Caption: Key Reaction Pathways of the Acetyl Group on the Tetralin Ring.

Oxidation: Baeyer-Villiger Reaction

The Baeyer-Villiger oxidation converts aryl ketones into esters by inserting an oxygen atom between the carbonyl carbon and the aromatic ring.[1] This reaction is highly regioselective; the aryl group migrates preferentially over the methyl group due to its greater migratory aptitude.[2] Common oxidants include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[3]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-acetyltetralin (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

-

Reagents: Add a solid buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) (2.0-3.0 equivalents). Cool the mixture in an ice bath.

-

Addition: Add m-CPBA (77% max, 1.2-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting ester, 6-(acetyloxy)tetralin, by column chromatography.

| Ketone Substrate | Oxidant | Catalyst | Yield (%) | Reference |

| Cubyl Phenyl Ketone | m-CPBA | Sc(OTf)₃ | 51% | J. Org. Chem. 2018, 83, 1, 356–360 |

| 3-Substituted Cyclic Ketone | m-CPBA | Sc(OTf)₃ | 96-99% | Org. Lett. 2019, 21, 15, 5916–5920 |

| Acetophenone | m-CPBA | None | 87% | J. Am. Chem. Soc. 1956, 78, 2, 401-404 |

Reduction of the Carbonyl Group

The acetyl group can be fully reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction is performed under strongly basic conditions, making it suitable for substrates that are sensitive to acid.[4]

-

Setup: Combine 6-acetyltetralin (1.0 equivalent), hydrazine hydrate (H₂NNH₂·H₂O, 5.0-10.0 equivalents), and a high-boiling solvent like diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Reagents: Add potassium hydroxide (KOH, 5.0 equivalents).

-

Reaction (Step 1 - Hydrazone Formation): Heat the mixture to 120-140 °C for 1-2 hours to form the hydrazone intermediate. Water will distill off.

-

Reaction (Step 2 - Reduction): Increase the temperature to 190-210 °C and reflux for an additional 3-5 hours. Nitrogen gas will evolve, driving the reaction to completion.[5]

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Acidify carefully with dilute HCl.

-

Purification: Extract the product (6-ethyltetralin) with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by distillation or chromatography.

| Substrate | Reagents | Solvent | Yield (%) | Reference |

| Isovanillin | KOH, H₂NNH₂·H₂O | Ethylene Glycol | >95% | Org. Lett. 2023, 25, 25, 4530–4535 |

| Acetophenone | KOH, H₂NNH₂·H₂O | Triethylene Glycol | ~85% | General Procedure |

Reactions at the α-Methyl Group

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate, which is a potent nucleophile.

This base-catalyzed crossed aldol condensation occurs between an enolizable ketone (6-acetyltetralin) and a non-enolizable aromatic aldehyde (e.g., benzaldehyde). The reaction yields an α,β-unsaturated ketone, commonly known as a chalcone.[6]

Caption: Experimental Workflow for Claisen-Schmidt Condensation.

-

Setup: In a round-bottom flask, dissolve 6-acetyltetralin (1.0 equivalent) and the chosen aromatic aldehyde (1.0 equivalent) in ethanol.

-

Reagents: Prepare an aqueous solution of sodium hydroxide (NaOH, 10-40%).

-

Reaction: While stirring the ethanolic solution at room temperature, add the NaOH solution dropwise. A precipitate often forms as the reaction proceeds. Stir for 4-24 hours.

-

Workup: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

| Ketone | Aldehyde | Base | Conditions | Yield (%) | Reference |

| Cyclopentanone | Benzaldehyde | NaOH | Solvent-free, 5 min | 99% | Molecules 2011, 16(5), 3650-3659[7] |

| Acetone | Benzaldehyde | NaOH | Solvent-free, 2 min | 95% (total) | Molecules 2011, 16(5), 3650-3659[7] |

| Acetophenone | Benzaldehyde | NaOH | Ethanol, RT, 20 min | >90% | General Procedure[8] |

The α-methyl group can be halogenated under either acidic or basic conditions. Under acidic catalysis, monohalogenation typically occurs via an enol intermediate. In contrast, base-promoted halogenation proceeds through an enolate and is difficult to stop at monosubstitution; exhaustive halogenation to the trihaloacetyl derivative is common if excess halogen is used.

Willgerodt-Kindler Reaction

This rearrangement reaction uniquely transforms an aryl alkyl ketone into a terminal thioamide, effectively migrating the carbonyl functionality to the end of the alkyl chain and oxidizing it. The Kindler modification, which uses elemental sulfur and a secondary amine (like morpholine), is most common. The resulting thioamide can be hydrolyzed to the corresponding carboxylic acid or amide.[3]

-

Setup: In a flask equipped for reflux, combine 6-acetyltetralin (1.0 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3.0-4.0 equivalents).

-

Reaction: Heat the mixture to reflux (typically 130-150 °C) for 5-15 hours. The reaction is often performed neat or in a high-boiling solvent like DMF or pyridine.

-

Workup: Cool the mixture and pour it slowly into water or dilute acid. The crude thioamide product often precipitates or can be extracted with an organic solvent (e.g., chloroform or DCM).

-

Purification: Wash the organic extract to remove excess morpholine. After drying and solvent evaporation, the crude thioamide can be purified by recrystallization (e.g., from ethanol).

-

Hydrolysis (Optional): To obtain the corresponding carboxylic acid, reflux the crude thioamide with aqueous or alcoholic NaOH or H₂SO₄ for 10-12 hours.

| Ketone Substrate | Amine | Sulfur (eq.) | Temp (°C) | Yield (%) of Thioamide | Reference |

| Acetophenone | Morpholine | 2.5 | Reflux | 86-95% | Acta Chem. Scand., Ser. B 1988, 42, 53-59[9] |

| p-Methoxyacetophenone | Morpholine | 2.5 | Reflux | 95% | Acta Chem. Scand., Ser. B 1988, 42, 53-59[9] |

| p-Chloroacetophenone | Morpholine | 2.5 | Reflux | 94% | Acta Chem. Scand., Ser. B 1988, 42, 53-59[9] |

Conclusion

The acetyl group on the tetralin scaffold is a highly versatile functional handle for synthetic chemists. Its reactivity allows for transformations at both the carbonyl carbon and the α-methyl position. Through well-established reactions such as Friedel-Crafts acylation for its synthesis, Baeyer-Villiger oxidation, Wolff-Kishner reduction, Claisen-Schmidt condensation, and the Willgerodt-Kindler rearrangement, a diverse array of derivatives can be accessed. The detailed protocols and quantitative data provided in this guide serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the efficient design and execution of synthetic routes involving acetyltetralin intermediates.

References

- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 2. The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. scispace.com [scispace.com]

The Discovery and Synthesis of 2-Acetyltetralin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-acetyl-1,2,3,4-tetrahydronaphthalene, a significant bicyclic aromatic ketone. It details the evolution of its synthesis from foundational methods to more contemporary approaches, presenting key experimental protocols and quantitative data. This document serves as a valuable resource for researchers in organic synthesis and drug development, offering insights into the chemical lineage and practical preparation of this versatile scaffold.

Introduction

2-Acetyl-1,2,3,4-tetrahydronaphthalene, commonly known as 2-acetyltetralin, is a bicyclic ketone that has garnered interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a fused aliphatic and aromatic ring system with a reactive acetyl group, makes it a valuable intermediate for the synthesis of more complex molecular architectures. Understanding the historical context of its discovery and the development of its synthetic routes is crucial for appreciating its chemical significance and for the innovation of new synthetic methodologies. This guide will explore the key milestones in the journey of 2-acetyltetralin from its initial preparation to modern synthetic strategies.

Historical Perspective: The Genesis of a Scaffold

While a definitive singular "discovery" of 2-acetyltetralin is not prominently documented in easily accessible historical records, its synthesis is intrinsically linked to the broader exploration of tetralin chemistry. The early 20th century saw a surge in the investigation of polycyclic aromatic hydrocarbons and their derivatives. The foundational methods for constructing the tetralin framework, such as the Darzens synthesis of tetralin derivatives , first described in 1926, paved the way for the subsequent functionalization of this core structure.[1][2] This reaction involves the cyclization of a 1-aryl-4-pentene using concentrated sulfuric acid to form the tetralin ring.

The introduction of the acetyl group onto the tetralin skeleton likely emerged from the extensive studies into Friedel-Crafts acylation reactions on aromatic systems. This versatile and powerful reaction, a cornerstone of organic synthesis, allows for the direct introduction of acyl groups onto aromatic rings using an acyl halide or anhydride and a Lewis acid catalyst. The application of this reaction to tetralin would have been a logical step for chemists seeking to create functionalized derivatives for further elaboration.

Key Synthetic Methodologies

The synthesis of 2-acetyltetralin and its derivatives has evolved over the years, with various methods being developed to improve yield, selectivity, and substrate scope. The following sections detail some of the pivotal synthetic approaches.

Synthesis of 2-Acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene

A notable synthesis of a 2-acetyltetralin derivative involves a multi-step sequence starting from 2,3-dimethoxybenzaldehyde. This method highlights a strategic approach to building the functionalized tetralin core.

Experimental Protocol:

The synthesis proceeds through the following key steps:

-

Stobbe Condensation: 2,3-dimethoxybenzaldehyde undergoes a Stobbe condensation with diethyl succinate.

-

Hydrogenation: The resulting product is hydrogenated.

-

Cyclization: The hydrogenated intermediate is cyclized to form a tetralone carboxylic acid.

-

Clemmensen Reduction: The tetralone is then subjected to a Clemmensen reduction.

-

Reduction and Oxidation: Subsequent reduction of the carboxylic acid and oxidation of the resulting alcohol yields an aldehyde.

-

Grignard Reaction and Oxidation: A Grignard reaction with methylmagnesium bromide followed by oxidation of the secondary alcohol furnishes the final product, 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene.

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | 2,3-Dimethoxybenzaldehyde, Diethyl succinate | t-BuOK/t-BuOH | Stobbe condensation product | - |

| 2 | Stobbe condensation product | H2, Pd/C | Hydrogenated intermediate | - |

| 3 | Hydrogenated intermediate | Conc. H2SO4 | Tetralone carboxylic acid | - |

| 4 | Tetralone carboxylic acid | Zn(Hg), HCl | Reduced intermediate | - |

| 5 | Reduced intermediate | 1. LiAlH4, 2. CrO3·2Py | Aldehyde | - |

| 6 | Aldehyde | 1. MeMgBr, 2. CrO3, Pyridine | 2-Acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | - |

Note: Specific yields for each step were not provided in the reviewed literature.

Logical Workflow Diagram:

Caption: Synthesis of 2-Acetyl-7,8-dimethoxytetralin.

Synthesis of 2-Acetyl-5-hydroxy-1,2,3,4-tetrahydronaphthalene

Another important derivative, 2-acetyl-5-hydroxy-1,2,3,4-tetrahydronaphthalene, can be synthesized from 5-methoxy-1-tetralone. This approach demonstrates a different strategy for introducing the acetyl group and modifying the aromatic ring.

Experimental Protocol:

The synthesis involves the following steps:

-

Acylation: 5-Methoxy-1-tetralone is acylated with ethyl acetate in the presence of sodium methoxide.

-

Hydrogenation: The resulting C-acetyl enol is hydrogenated using platinum oxide as a catalyst.

-

Oxidation: The secondary alcohol formed during hydrogenation is oxidized to the corresponding ketone.

-

Demethylation: The methoxy group is demethylated using boron tribromide to yield the final product.

Quantitative Data:

| Step | Reactant | Reagents/Conditions | Product | Yield (%) |

| 1 | 5-Methoxy-1-tetralone | Ethyl acetate, NaOMe | C-acetyl enol | - |

| 2 | C-acetyl enol | H2, PtO2 | 2-(1-Hydroxyethyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene | 88 |

| 3 | 2-(1-Hydroxyethyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene | Sarett reagent (CrO3·2Py) | 2-Acetyl-5-methoxy-1,2,3,4-tetrahydronaphthalene | - |

| 4 | 2-Acetyl-5-methoxy-1,2,3,4-tetrahydronaphthalene | BBr3 | 2-Acetyl-5-hydroxy-1,2,3,4-tetrahydronaphthalene | 46 |

Logical Workflow Diagram:

Caption: Synthesis of 2-Acetyl-5-hydroxytetralin.

Modern Synthetic Approaches

Contemporary organic synthesis continues to refine the preparation of 2-acetyltetralin and its analogs, focusing on efficiency, selectivity, and sustainability. While specific examples of novel syntheses for the parent 2-acetyltetralin were not prevalent in the immediate search, the general advancements in C-H activation, cross-coupling reactions, and novel cyclization strategies are undoubtedly applicable to the synthesis of this and related structures.

Applications and Future Outlook